Product packaging for ethyl N-(2-amino-4-bromophenyl)carbamate(Cat. No.:CAS No. 1039915-77-9)

ethyl N-(2-amino-4-bromophenyl)carbamate

Cat. No.: B1415034
CAS No.: 1039915-77-9
M. Wt: 259.1 g/mol
InChI Key: MXGVUXGQZUAWBQ-UHFFFAOYSA-N
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Description

Ethyl N-(2-amino-4-bromophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 2-position and a bromine atom at the 4-position. The carbamate functional group (-O-CO-NH-) is esterified with an ethyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B1415034 ethyl N-(2-amino-4-bromophenyl)carbamate CAS No. 1039915-77-9

Properties

IUPAC Name

ethyl N-(2-amino-4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVUXGQZUAWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Ethyl N-(2-amino-4-bromophenyl)carbamate serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives, which may exhibit unique chemical properties and biological activities.

Application Details
Organic SynthesisUsed as a building block for synthesizing complex molecules.
Reaction TypesParticipates in nucleophilic substitutions and coupling reactions.

Research indicates that this compound may have biological significance, particularly as an enzyme inhibitor. Its interaction with acetylcholinesterase suggests potential applications in neurobiology.

  • Enzyme Inhibition : this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine. This property is crucial for studying neurotransmission and related disorders.

Case Study: Neuroprotective Effects

A study demonstrated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Agricultural Applications

The compound has been investigated for its efficacy as an acaricide, particularly against tick populations. Its mechanism involves disrupting the normal physiological processes in target organisms.

Field Application
AgriculturePotential use as an acaricide for pest control.

Mechanism of Action

The mechanism by which ethyl N-(2-amino-4-bromophenyl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on the phenyl ring significantly influence the reactivity, stability, and biological activity of carbamates. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Ethyl N-(2-amino-4-bromophenyl)carbamate and Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings
Ethyl carbamate -O-CO-NH₂ C₃H₇NO₂ 89.09 Carcinogenic, found in alcoholic beverages
This compound 2-amino-4-bromo on phenyl C₉H₁₀BrN₂O₂ 273.10 Hypothesized intermediate use; bromine enhances lipophilicity
Benzyl N-(4-bromo-2-fluorophenyl)carbamate 4-bromo-2-fluoro on phenyl C₁₄H₁₁BrFNO₂ 348.15 Fluorine and bromine enhance electrophilic reactivity
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-difluoro on phenyl C₉H₉F₂NO₂ 201.17 Electron-withdrawing fluorine groups increase stability

Key Observations :

  • Amino Group: Enhances hydrogen bonding and solubility in polar solvents, which may reduce bioavailability compared to halogenated analogs.
  • Fluorine : Electron-withdrawing effects stabilize the carbamate group against hydrolysis, a feature exploited in drug design .

Toxicological and Metabolic Profiles

Carbamates exhibit diverse toxicological behaviors depending on substituents:

Table 2: Toxicological Data of Selected Carbamates
Compound Name Acute Toxicity (Oral LD₅₀) Carcinogenicity Metabolic Activation
Ethyl carbamate Not specified Known carcinogen in rodents Activated via cytochrome P450
Vinyl carbamate Lower than ethyl carbamate 10–100× more potent carcinogen Direct-acting electrophile
Ethyl N-(cyanoacetyl)carbamate H302 (Harmful if swallowed) Limited data Possible hydrolysis to cyanide
This compound No available data Hypothesized lower risk Amino group may alter metabolic pathways

Key Findings :

  • Ethyl carbamate is a well-documented carcinogen, inducing hepatic and lung tumors in rodents via metabolic activation to vinyl carbamate epoxide .
  • Vinyl carbamate is significantly more carcinogenic due to its direct reactivity with DNA, bypassing metabolic activation .
  • This compound: The amino group may divert metabolism toward detoxification pathways (e.g., conjugation), while bromine could slow enzymatic degradation. However, brominated aromatics are associated with endocrine disruption risks, warranting further study.

Biological Activity

Ethyl N-(2-amino-4-bromophenyl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H12BrN2O2, features a bromine atom on the phenyl ring, which significantly influences its reactivity and biological interactions. The presence of the amino group enhances its potential as an enzyme inhibitor and a probe in biological assays.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It may interact with various enzymes by binding to their active sites, thereby inhibiting their normal functions. The specific pathways affected depend on the biological context in which the compound is studied.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). The inhibition of BChE is crucial in the context of neurodegenerative diseases such as Alzheimer's, where increased levels of acetylcholine are desired. In studies, derivatives of carbamates have shown promising inhibitory activity against BChE with varying IC50 values, indicating their potential as therapeutic agents .

2. Antimicrobial Activity

Carbamate derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This compound has shown significant antibacterial effects comparable to standard antibiotics like ciprofloxacin. A study on related carbamates demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Enzyme Inhibition

In a comparative study involving several carbamate derivatives, this compound was tested for its ability to inhibit BChE. The results indicated that it exhibited a moderate inhibitory effect with an IC50 value that suggests potential therapeutic use in treating conditions associated with cholinergic dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, highlighting its potential as an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
Butyrylcholinesterase InhibitionThis compoundModerate
Antimicrobial (Staphylococcus aureus)This compoundSignificant
Antimicrobial (Escherichia coli)This compoundSignificant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl N-(2-amino-4-bromophenyl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using 2-amino-4-bromoaniline and ethyl chloroformate under basic conditions (e.g., NaHCO₃ or pyridine). Optimization involves factorial design experiments to evaluate parameters like temperature (20–60°C), solvent polarity (THF vs. DCM), and stoichiometric ratios . Kinetic studies using HPLC or GC-MS can monitor intermediate formation and byproduct generation, enabling adjustments to reaction time and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the carbamate linkage (δ ~155 ppm for carbonyl carbon) and bromine-induced deshielding in aromatic protons .
  • FT-IR : Validate N-H stretches (~3350 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    Cross-validation using X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Q. How does the bromine substituent influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The electron-withdrawing bromine at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 2-position. Computational DFT studies (e.g., Gaussian or COMSOL) predict charge distribution and reactive sites . Experimentally, bromine’s steric bulk can hinder coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized Pd catalysts and microwave-assisted heating .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and dynamic vapor sorption (DVS) to assess hygroscopicity . Solubility parameters (Hansen solubility spheres) reconcile experimental data with computational predictions (e.g., COSMO-RS) .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the carbamate group?

  • Methodological Answer : Decomposition often results from over-reduction or acid-sensitive intermediates. Employ low-pressure H₂ (1–3 atm) with Pd/C or Raney Ni, and buffer the reaction medium (pH 6–7) to stabilize the carbamate . In situ FT-IR monitors C=O bond integrity, while quenching experiments identify degradation pathways .

Q. How do steric and electronic effects impact the compound’s utility in multi-step syntheses?

  • Methodological Answer : Steric hindrance from the ethyl carbamate and bromine limits cross-coupling efficiency. Retrosynthetic analysis (e.g., using Synthia or Reaxys) prioritizes protective group strategies (e.g., Fmoc for the amine) . Advanced kinetic modeling (e.g., MATLAB or Aspen Plus) quantifies rate constants for competing pathways .

Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in bond angles (e.g., C-N-C) between NMR and X-ray data may arise from dynamic effects in solution. Solid-state NMR or variable-temperature studies resolve these .
  • Theoretical vs. Experimental Reactivity : DFT-predicted reaction sites may conflict with experimental outcomes due to solvent effects. Microkinetic models incorporating solvation free energy improve alignment .

Recommendations for Future Research

  • Integrate AI-driven synthesis platforms (e.g., IBM RXN) for predictive pathway optimization .
  • Explore heterogeneous catalysis (e.g., MOF-supported catalysts) to enhance selectivity in bromine-retentive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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